6-Chloroquinolin-4-ol

Description

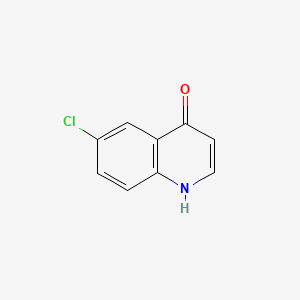

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGUQCVVGPZTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944520 | |

| Record name | 6-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21921-70-0, 23432-43-1 | |

| Record name | 21921-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23432-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 6 Chloroquinolin 4 Ol

Established Synthetic Routes to Quinolin-4-ol and its Halogenated Derivatives

The synthesis of the quinolin-4-ol ring system is a cornerstone of heterocyclic chemistry. Several named reactions have been developed and refined over more than a century to provide access to this important scaffold. These methods often begin with substituted anilines and utilize different cyclization strategies to construct the fused pyridine (B92270) ring.

Gould-Jacobs Reaction and its Modifications

The Gould-Jacobs reaction is a widely utilized method for the preparation of quinolines and specifically 4-hydroxyquinoline derivatives. wikipedia.org The process begins with the condensation of an aniline (B41778) derivative with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the target quinolin-4-ol. wikipedia.org

For the synthesis of 6-Chloroquinolin-4-ol, the reaction would commence with 4-chloroaniline. The initial step is a condensation/substitution reaction, which is followed by a high-temperature intramolecular cyclization. ablelab.eu This cyclization step often requires temperatures exceeding 250 °C, which can be achieved using high-boiling solvents like diphenyl ether or through solvent-free microwave irradiation. mdpi.comresearchgate.net Microwave-assisted synthesis has emerged as a significant modification, often leading to reduced reaction times and improved yields compared to classical heating methods. researchgate.netasianpubs.org

The general mechanism involves an initial nucleophilic attack by the aniline on the malonic ester derivative, followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate. wikipedia.org A subsequent 6-electron electrocyclization process, with the loss of another ethanol molecule, results in the formation of the quinoline (B57606) ring system. wikipedia.org

Table 1: Gould-Jacobs Reaction Parameters

| Parameter | Description | Reference |

| Starting Materials | 4-chloroaniline, Diethyl ethoxymethylenemalonate | wikipedia.orgmdpi.com |

| Key Intermediate | Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | wikipedia.orgmdpi.com |

| Cyclization Conditions | High temperature (e.g., >250 °C), often in high-boiling solvents (e.g., diphenyl ether) or via microwave irradiation. | ablelab.eumdpi.comresearchgate.net |

| Final Steps | Saponification (hydrolysis of the ester) followed by decarboxylation to yield this compound. | wikipedia.org |

Conrad-Limpach Reaction and its Modifications

The Conrad-Limpach synthesis provides another classical route to 4-hydroxyquinolines, involving the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.com The reaction is typically conducted in two stages. First, the aniline and β-ketoester react, often under acidic catalysis, to form a β-arylaminoacrylate. In the second stage, this intermediate undergoes thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.com

To synthesize this compound, 4-chloroaniline would be reacted with a β-ketoester like ethyl acetoacetate. wikipedia.org The mechanism begins with a nucleophilic attack of the aniline on the keto group of the β-ketoester. wikipedia.org After a series of proton transfers and elimination of water, a Schiff base is formed, which then undergoes tautomerization and an electrocyclic ring-closing reaction. wikipedia.org The final step involves the elimination of an alcohol to form the stable quinolin-4-ol product. wikipedia.org

A significant challenge in the Conrad-Limpach reaction is the high temperature required for cyclization. nih.gov Modifications have focused on the use of high-boiling, inert solvents such as mineral oil or Dowtherm A, which can improve reaction yields significantly compared to solvent-free conditions. mdpi.comwikipedia.org

Table 2: Conrad-Limpach Reaction Parameters

| Parameter | Description | Reference |

| Starting Materials | 4-chloroaniline, Ethyl acetoacetate (or other β-ketoesters) | wikipedia.orgjptcp.com |

| Reaction Type | Condensation followed by thermal cyclization. | wikipedia.org |

| Cyclization Conditions | High temperatures (~250 °C) are crucial for the electrocyclic ring closing. | wikipedia.orgsynarchive.com |

| Solvent Modifications | Use of inert, high-boiling solvents like mineral oil can increase yields to over 90%. | mdpi.comwikipedia.org |

Biere-Seelen Synthesis

The Biere-Seelen synthesis offers an alternative pathway starting from methyl anthranilate derivatives. nih.gov This method involves the Michael addition of methyl anthranilate to an acetylenedicarboxylate, like dimethyl acetylenedicarboxylate, which produces an enaminoester intermediate. nih.govresearchgate.net This intermediate is then cyclized in the presence of a strong base to afford the quinolin-4-one system. nih.gov Subsequent hydrolysis and decarboxylation steps can yield the desired quinolin-4-ol. While less common than the Gould-Jacobs or Conrad-Limpach reactions, it provides a useful route from different starting materials. mdpi.com

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, catalyzed by a base, to form a β-keto ester. wikipedia.orglibretexts.org Its application in the synthesis of the core quinolin-4-ol structure involves the cyclization of a suitably substituted diester. mdpi.com The reaction mechanism proceeds via the deprotonation of an α-carbon to one ester group, creating an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic β-keto ester after the elimination of an alkoxide. wikipedia.orgalfa-chemistry.com This method is particularly effective for forming stable five- and six-membered rings. wikipedia.orgchemistrysteps.com

Camps Reaction

The Camps reaction is a cyclization method that converts an o-acylaminoacetophenone into a hydroxyquinoline using a base, such as hydroxide ion. wikipedia.org Depending on the structure of the starting material and the specific reaction conditions, a mixture of quinolin-4-one and quinolin-2-one isomers can be formed. mdpi.comwikipedia.org The reaction proceeds through an intramolecular aldol-type condensation. mdpi.com For the synthesis of this compound, the required starting material would be a 2'-amino-5'-chloro-N-acylacetophenone.

Pfitzinger Reaction for Quinoline-4-carboxylic Acids

The Pfitzinger reaction is a valuable method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base. jocpr.comresearchgate.net The base, such as potassium hydroxide, first hydrolyzes the amide bond in isatin to open the ring, forming a keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org While this reaction directly produces the carboxylic acid derivative, these compounds are important precursors. The resulting 6-chloroquinoline-4-carboxylic acid can be subjected to decarboxylation, typically by heating, to furnish this compound.

Multi-step Syntheses involving Cyclization and Substitution Reactions

The formation of the this compound backbone is often accomplished through well-established named reactions that involve the condensation of an aniline derivative with a suitable three-carbon chain, followed by a thermally or acid-catalyzed cyclization.

One of the most prominent methods is the Gould-Jacobs reaction . This reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. d-nb.infowikipedia.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline intermediate. Subsequent saponification and decarboxylation yield the desired 4-quinolinol. d-nb.infowikipedia.org For the synthesis of this compound, 4-chloroaniline would be the appropriate starting aniline.

Another classical approach is the Conrad-Limpach synthesis , which involves the condensation of an aniline with a β-ketoester. researchgate.netwikipedia.org The reaction conditions can be tuned to favor the formation of either a 4-hydroxyquinoline or a 2-hydroxyquinoline. At lower temperatures, the reaction typically yields a β-aminoacrylate, which upon heating, cyclizes to the 4-quinolone. mdpi.com High temperatures (around 250 °C) are often required for the cyclization step. researchgate.netwikipedia.org

The Camps cyclization provides another route, starting from an o-acylaminoacetophenone. researchgate.net Base-catalyzed intramolecular cyclization can lead to the formation of two different hydroxyquinoline isomers, with the product distribution being dependent on the reaction conditions and the structure of the starting material. researchgate.net

These multi-step syntheses are fundamental in creating the core quinoline structure, with substitutions on the final product being determined by the substituents present on the initial aniline and β-dicarbonyl compounds.

Nucleophilic Aromatic Substitution (SNAr) in Quinoline Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a key reaction type in the synthesis and functionalization of quinoline derivatives. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate.

While not a primary method for the initial construction of the this compound ring system itself, SNAr is crucial for subsequent modifications of quinolines that bear suitable leaving groups. For instance, a chloro-substituted quinoline can undergo nucleophilic substitution with various nucleophiles to introduce new functional groups. The reactivity of chloroquinolines in SNAr reactions is influenced by the position of the chlorine atom and the presence of other activating or deactivating groups on the ring.

Specific Synthesis Strategies for this compound and Analogues

The synthesis of this compound can be approached through several specific strategies that are tailored to introduce the chloro and hydroxyl functionalities at the desired positions.

Chlorination of Quinolin-4-ol Precursors

A direct approach to this compound involves the chlorination of a pre-existing quinolin-4-ol scaffold. This method relies on electrophilic aromatic substitution, where the quinoline ring is treated with a chlorinating agent. The regioselectivity of the chlorination is influenced by the directing effects of the substituents already present on the ring and the reaction conditions. The hydroxyl group at the 4-position is an activating group, and its directing influence, along with that of the heterocyclic nitrogen, will determine the position of chlorination.

Derivatization from Halogenated Anilines

The most common and direct route to this compound is through the use of a halogenated aniline as a starting material in classical quinoline syntheses. Specifically, 4-chloroaniline serves as the precursor to introduce the chlorine atom at the 6-position of the resulting quinoline ring.

The Gould-Jacobs reaction starting from 4-chloroaniline and diethyl ethoxymethylenemalonate is a well-established method. The reaction proceeds through the formation of an anilidomethylenemalonate intermediate, which is then cyclized at high temperatures. Subsequent hydrolysis and decarboxylation afford this compound.

Similarly, the Conrad-Limpach synthesis can be employed, where 4-chloroaniline is condensed with a β-ketoester like ethyl acetoacetate. The subsequent thermal cyclization of the intermediate Schiff base leads to the formation of the 6-chloro-4-hydroxyquinoline product. wikipedia.org

The table below summarizes these key synthetic approaches starting from 4-chloroaniline.

| Reaction Name | Reactants | Key Conditions | Product |

| Gould-Jacobs Reaction | 4-Chloroaniline, Diethyl ethoxymethylenemalonate | 1. Condensation2. High-temperature cyclization3. Saponification4. Decarboxylation | This compound |

| Conrad-Limpach Synthesis | 4-Chloroaniline, Ethyl acetoacetate | 1. Condensation2. High-temperature cyclization (~250 °C) | This compound |

Formation via Side Product Pathways in Quinoline Synthesis

In the synthesis of substituted quinolines, the formation of isomeric products is a common challenge, particularly when using substituted anilines. The cyclization step in reactions like the Gould-Jacobs or Conrad-Limpach synthesis can occur at two different positions on the aniline ring relative to the amino group.

For instance, if a meta-substituted aniline is used as the starting material, the cyclization can lead to the formation of two different regioisomers. The regioselectivity of this cyclization is influenced by both steric and electronic factors. d-nb.info If 3-chloroaniline were used in a Gould-Jacobs reaction, cyclization could theoretically occur at either the 2-position or the 6-position of the aniline ring. This would lead to a mixture of 7-chloroquinolin-4-ol and 5-chloroquinolin-4-ol. The formation of this compound as a side product would not be expected from 3-chloroaniline.

However, impurities in starting materials or competing reaction pathways could potentially lead to the formation of unexpected isomers. For example, if the starting aniline contains isomeric impurities, these will likely be carried through the reaction sequence to yield isomeric quinoline products. The control of regioselectivity is a critical aspect of these syntheses to ensure the desired product is obtained in high yield and to minimize the formation of unwanted side products like isomeric chloroquinolinols.

Chemical Reactions of this compound

The chemical reactivity of this compound is characterized by the presence of the hydroxyl group at the 4-position and the chlorine atom at the 6-position. These functional groups are the primary sites for further chemical transformations. The quinolin-4-ol system exists in tautomeric equilibrium with its keto form, quinolin-4(1H)-one, which influences its reactivity.

A significant reaction of this compound is its conversion to 4,6-dichloroquinoline . This transformation is typically achieved by treating this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.netnih.govchemicalbook.com This reaction replaces the hydroxyl group at the 4-position with a chlorine atom, yielding a versatile intermediate for further nucleophilic substitution reactions at the 4-position.

The hydroxyl group of this compound can also undergo O-alkylation to form ethers. This reaction is typically carried out by treating the quinolinol with an alkyl halide in the presence of a base. organic-chemistry.orgmasterorganicchemistry.com The choice of base and solvent can be crucial in promoting O-alkylation over the competing N-alkylation of the quinolone tautomer.

N-alkylation of the quinolin-4(1H)-one tautomer is also a possible reaction pathway, leading to the formation of N-alkylated products. researchgate.netnih.gov The regioselectivity between N- and O-alkylation is a common challenge in the chemistry of such heterocyclic systems and is influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the temperature.

The table below summarizes some of the key chemical reactions of this compound.

| Reaction Type | Reagent(s) | Product |

| Chlorination | Phosphorus oxychloride (POCl₃) | 4,6-Dichloroquinoline |

| O-Alkylation | Alkyl halide, Base | 6-Chloro-4-alkoxyquinoline |

| N-Alkylation | Alkyl halide, Base | 1-Alkyl-6-chloroquinolin-4(1H)-one |

Oxidation Reactions

The oxidation of the quinoline scaffold, particularly N-oxidation, significantly alters the electronic properties of the ring system, activating it for subsequent reactions. While direct oxidation of this compound is not extensively documented, the oxidation of structurally similar compounds provides insight into its potential transformations. A representative reaction is the N-oxidation of 4-chloroquinoline to form 4-Chloroquinoline 1-oxide. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM). The reaction proceeds by the transfer of an oxygen atom from the peroxy acid to the quinoline nitrogen. This conversion to the N-oxide derivative enhances the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack. chemicalbook.com

Nucleophilic Addition Reactions

The 6-chloroquinolin-4(1H)-one tautomer possesses an α,β-unsaturated carbonyl system, making it an ideal substrate for nucleophilic conjugate addition, commonly known as the Michael addition. libretexts.orgwikipedia.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the conjugated system. This mode of reaction, also referred to as 1,4-addition, is favored by soft nucleophiles, such as thiols, amines, and Gilman reagents. libretexts.orgwikipedia.orgyoutube.com

The reaction mechanism involves the attack of the nucleophile at the C3 position, followed by delocalization of the negative charge onto the oxygen atom. Subsequent protonation and tautomerization restore the carbonyl group, yielding the saturated adduct. wikipedia.org The addition of thiols to α,β-unsaturated carbonyl compounds is a well-established transformation that proceeds readily under mild conditions and is a prime example of the reactivity expected for this compound. researchgate.netresearchgate.netscience.govnih.govnih.govyoutube.com

Table 1: Representative Nucleophilic Conjugate Addition This table presents a representative reaction based on established principles of Michael additions to α,β-unsaturated carbonyl systems.

| Reactant | Nucleophile | Conditions | Product |

|---|---|---|---|

| 6-Chloroquinolin-4(1H)-one | Thiophenol | Base catalyst, RT | 6-Chloro-3-(phenylthio)-2,3-dihydroquinolin-4(1H)-one |

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a complex process governed by the directing effects of the existing substituents and the reaction conditions. wikipedia.orgmasterorganicchemistry.comyoutube.com In strongly acidic media, the quinoline nitrogen is protonated, rendering the pyridine ring strongly deactivated. Consequently, electrophilic attack occurs preferentially on the benzenoid ring. rsc.org

For 6-substituted-4-quinolones, the position of substitution is directed by the interplay between the substituent at C6 and the deactivating effect of the protonated pyridinone ring. The chloro group at the C6 position is an ortho-, para-directing but deactivating group. The strongest activation for substitution comes from the NH group of the quinolone ring, which directs ortho and para. Therefore, electrophilic attack is predicted to occur at the C5 and C7 positions.

Studies on the nitration of analogous 6-substituted 4-quinolones confirm this trend. For instance, nitration of 6-methoxy-4(1H)-quinolone with potassium nitrate in sulfuric acid yields exclusively the 5-nitro derivative. rsc.org This provides a strong indication that this compound would similarly undergo nitration primarily at the C5 position. Bromination reactions also show substitution on the benzenoid ring, with studies on related 2-methylquinolin-4(1H)-ones resulting in bromination at the C6 position, among others, depending on the specific substrate. chdu.edu.ua

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Reagents | Predicted Major Product | Reference Analogy |

|---|---|---|---|---|

| Nitration | NO₂+ | HNO₃ / H₂SO₄ | 6-Chloro-5-nitroquinolin-4-ol | rsc.org |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 5-Bromo-6-chloroquinolin-4-ol | chdu.edu.ua |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 6-Chloro-4-hydroxyquinoline-5-sulfonic acid | youtube.com |

Derivatization for Hybrid Compound Synthesis

This compound is a valuable starting material for the synthesis of hybrid molecules, which combine multiple pharmacophores into a single chemical entity. A common strategy involves enhancing the reactivity of the 4-position by converting the hydroxyl group into a better leaving group, typically a chlorine atom. This is achieved by treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃), yielding 4,6-dichloroquinoline. This transformation is documented for the analogous 6-bromoquinolin-4-ol. atlantis-press.com

The resulting 4,6-dichloroquinoline is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position. This allows for the straightforward introduction of various linkers and functional groups, commonly by reaction with amines. For example, reacting the dichloroquinoline intermediate with piperazine can furnish a 4-piperazinylquinoline scaffold, which can then be further functionalized to create complex hybrid molecules with potential biological activities.

Yield Optimization and Green Chemistry Considerations in Synthesis

The synthesis of the 4-quinolone core, including this compound, has traditionally been accomplished via thermal cyclization reactions such as the Conrad-Limpach or Gould-Jacobs synthesis. These methods often require harsh conditions, including very high temperatures (typically >250 °C) and high-boiling point solvents like diphenyl ether, which can lead to low yields and side reactions.

Modern synthetic chemistry has focused on optimizing these procedures with an emphasis on green chemistry principles. A significant advancement has been the application of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions, higher yields, and significantly shorter reaction times compared to conventional heating. For the Gould-Jacobs reaction, microwave-assisted cyclization has been shown to be more efficient and environmentally friendly, sometimes avoiding the need for organic solvents altogether in the initial condensation step.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Quinolones

| Method | Typical Conditions | Reaction Time | Yield | Green Chemistry Aspects |

|---|---|---|---|---|

| Conventional Heating | Dowtherm A or Diphenyl Ether, ~250 °C | Several hours | Moderate to Good | High energy consumption; use of high-boiling, often toxic solvents. |

| Microwave Irradiation | Diphenyl Ether, 120-240 °C or Solvent-free | 2-20 minutes | Good to Excellent | Reduced reaction time and energy use; potential for solvent-free conditions. rsc.orgresearchgate.net |

Structure Activity Relationship Sar and Molecular Design

Influence of Substitution Patterns on Biological Activity

The biological profile of 6-Chloroquinolin-4-ol derivatives can be significantly altered by the nature and position of substituent groups on the quinoline (B57606) ring. These modifications can impact the compound's affinity for its biological target, as well as its pharmacokinetic and pharmacodynamic properties.

Role of Halogen Atoms (e.g., Chlorine at Position 6) in Enhancing Activity

The presence of a halogen atom, particularly chlorine, at the C-6 position of the quinoline nucleus is a critical determinant of biological activity in many derivatives. This substitution has been shown to enhance a variety of pharmacological effects, including antimicrobial and anticancer properties. For instance, the chlorine atom at position 6 is a common structural feature in many biologically active quinoline derivatives. nih.gov Its electron-withdrawing nature can influence the electronic distribution of the entire ring system, thereby affecting interactions with biological targets.

In a series of 4-aryl-6-chloro-quinoline derivatives synthesized and evaluated for their anti-hepatitis B virus (HBV) activities, the 6-chloro substitution was a key feature of the tested compounds. nih.gov Several of these compounds exhibited significant inhibition of HBV DNA replication. nih.gov The presence of chlorine can also contribute to increased lipophilicity, which may enhance cell membrane permeability and bioavailability.

Comparative studies have shown that the type and position of the halogen can fine-tune the biological activity. For example, in some series of quinoline derivatives, fluorine substitution has been reported to outperform chlorine and methyl groups in terms of potency. researchgate.net However, the 6-chloro substitution remains a widely employed strategy for enhancing the therapeutic potential of quinoline-based compounds.

Impact of Hydroxyl Group at Position 4

The hydroxyl group at the C-4 position of the quinoline ring plays a crucial role in the biological activity of this compound and its derivatives. This functional group can act as both a hydrogen bond donor and acceptor, facilitating key interactions with biological macromolecules such as enzymes and receptors. The quinolinone scaffold, which includes the 4-hydroxy-2-quinolinone tautomer, is recognized as a privileged structure in drug discovery due to its wide range of biological activities. mdpi.com

The presence of the 4-hydroxyl group can also influence the compound's physicochemical properties, such as solubility and electronic character. In some derivatives, the introduction of a hydroxyl group, in combination with other substituents, has been shown to stabilize radical species, thereby contributing to antioxidant activity. scirp.org The ability of the 4-hydroxyl group to participate in hydrogen bonding is often a key factor in the binding affinity of these compounds to their targets.

Effects of other Functional Groups and Moieties

Beyond the foundational 6-chloro and 4-hydroxy substitutions, the introduction of other functional groups at various positions on the quinoline ring has led to the development of derivatives with diverse and enhanced biological activities. The strategic addition of different moieties can modulate the compound's potency, selectivity, and pharmacokinetic profile.

For instance, the incorporation of an aryl group at the C-4 position of 6-chloro-quinoline has been explored for the development of non-nucleoside anti-HBV agents. nih.gov In these derivatives, the nature and substitution pattern of the aryl ring significantly influenced their inhibitory activity against HBV DNA replication.

The following table summarizes the effects of various functional groups on the biological activity of quinoline derivatives:

| Position of Substitution | Functional Group/Moiety | Resulting Biological Activity | Reference |

| 6 | Chlorine | Enhanced anti-HBV activity | nih.gov |

| 4 | Aryl group | Inhibition of HBV DNA replication | nih.gov |

| 4 | Alkylamino side chain | Enhanced antiproliferative activity | researchgate.net |

| 7 | Alkoxy group | Enhanced antiproliferative activity | researchgate.net |

Lead Optimization Studies

Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For derivatives of this compound, lead optimization studies have focused on systematically altering its structure to enhance specific biological activities.

A key strategy in lead optimization is the chemical manipulation of functional groups on the lead compound. nih.gov For example, starting with a 6-chloro-quinoline scaffold, a series of 4-aryl derivatives were synthesized to optimize their anti-HBV activity. nih.gov This study identified compounds with significant inhibitory effects on HBV DNA replication, with some exhibiting low cytotoxicity and high selectivity indices. nih.gov

Another approach involves the hybridization of the this compound core with other pharmacophores to create novel chemical entities with potentially synergistic or enhanced activities. This can involve linking the quinoline scaffold to other heterocyclic rings or functional moieties known to possess desirable biological properties. The goal of these modifications is to improve target binding, enhance bioavailability, and reduce off-target effects. researchgate.net

The following table presents data from a lead optimization study of 4-aryl-6-chloro-quinoline derivatives as anti-HBV agents.

| Compound | R Group (at C4-aryl) | Anti-HBV Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 3 | 4-F | 6.7 | >1000 | >149.3 |

| 5 | 2,4-diF | 8.5 | >1000 | >117.6 |

| 10 | 4-CF3 | 4.4 | >2425 | >551.2 |

| 17 | 3-OH | 9.8 | >1408 | >143.7 |

| 20 | 4-OH | 7.8 | >2222 | >284.5 |

Design Principles for Novel this compound Derivatives

The design of new this compound derivatives with improved therapeutic profiles is guided by established SAR principles and modern drug design strategies. A primary principle is the retention of the 6-chloro-4-hydroxyquinoline core, which is often essential for the desired biological activity.

One key design strategy is molecular hybridization, which involves combining the this compound scaffold with other pharmacologically active moieties. mdpi.com This approach aims to create hybrid molecules with dual or enhanced activity, potentially overcoming drug resistance mechanisms. For instance, combining the quinoline core with a piperazinyl and benzoylamino moiety has been pursued to develop new antimicrobial agents. mdpi.com

Another important principle is the strategic introduction of substituents to modulate the physicochemical properties of the molecule. This includes altering lipophilicity, polarity, and steric bulk to optimize absorption, distribution, metabolism, and excretion (ADME) properties. For example, the addition of specific functional groups can enhance oral absorption and permeability across biological membranes. mdpi.com

The design of novel derivatives also benefits from a target-centric approach, where the structure of the biological target is known. In such cases, structure-based drug design can be employed to design molecules that fit precisely into the active site of the target, leading to higher potency and selectivity. nih.gov

Computational Studies in SAR Elucidation and Drug Design

Computational chemistry and molecular modeling have become indispensable tools in understanding the SAR of this compound derivatives and in the rational design of new drug candidates. These in silico methods provide valuable insights into ligand-receptor interactions at the molecular level and help predict the pharmacokinetic properties of novel compounds.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a biological target. nih.gov For quinoline derivatives, docking studies have been employed to elucidate their interactions with various enzymes and receptors, such as DNA gyrase and tyrosyl-tRNA synthetase, which are potential targets for antimicrobial agents. mdpi.comresearchgate.net These studies can reveal key hydrogen bonds and hydrophobic interactions that are crucial for binding, thereby guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of untested compounds and identify the key molecular descriptors that influence their potency. uran.ua For quinoline derivatives, QSAR models have been developed to predict their activity as ligands for GABA(A) receptors and as antimicrobial agents. nih.govbepls.com

In addition to predicting activity, computational methods are also used to assess the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new drug candidates. nih.gov In silico ADMET prediction can help identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. These predictions are based on the physicochemical properties of the molecule and its similarity to known drugs. mdpi.com

The following table highlights the application of various computational methods in the study of quinoline derivatives:

| Computational Method | Application | Insights Gained | Reference |

| Molecular Docking | Predicting binding modes of quinoline derivatives to target proteins. | Identification of key amino acid interactions and binding affinities. | nih.govmdpi.comresearchgate.net |

| QSAR | Correlating molecular structure with biological activity. | Prediction of activity for novel compounds and identification of important physicochemical properties. | nih.govuran.uabepls.com |

| ADMET Prediction | Assessing drug-likeness and pharmacokinetic properties. | Early identification of potential liabilities in drug development. | mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Studying the conformational stability of ligand-protein complexes. | Understanding the dynamic behavior of the binding pocket and the stability of interactions over time. | nih.gov |

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand and its target protein at the molecular level.

In a study focused on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, a series of derivatives sharing the 6-chloro-4-hydroxy-quinolinone core with this compound, induced-fit docking (IFD) studies were conducted against the phosphatidylinositol 3-kinase (PI3Kα) enzyme, a target in cancer therapy. mdpi.com These simulations revealed that the derivatives successfully occupy the PI3Kα binding site, engaging with key amino acid residues. mdpi.com The docking studies for these related compounds provide insights into the potential binding modes of this compound itself. For instance, the docking of various quinoline derivatives into the active site of the SARS-CoV-2 main protease (Mpro) has shown interactions with conserved amino acids like His41 and Glu166 through hydrogen bonds and π-interactions. nih.gov

Similarly, docking studies of novel quinoline derivatives with the Aurora A kinase have been performed, with some compounds showing significant binding energies. orientjchem.org For example, (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide exhibited a minimum binding energy of -8.20 kJ/mol. orientjchem.org In another study, docking of quinoline derivatives against the HIV reverse transcriptase binding site indicated that compounds with chloro and bromo substitutions showed potent activity. nih.gov

| Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Not specified | Key binding residues |

| Quinoline derivatives | SARS-CoV-2 Mpro | Not specified | His41, His164, Glu166, Tyr54, Asp187 |

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | Aurora A kinase | -8.20 | Hydrophobic residues |

| Chloro-substituted quinoline-pyrimidine derivative | HIV Reverse Transcriptase | -10.675 | Active site residues |

Prediction of Enzyme Inhibition (e.g., COMT, AChE, MAO-B, CYP450, Plasmodium LDH)

Computational methods are also employed to predict the potential of compounds to inhibit various enzymes, providing a preliminary assessment before experimental validation.

Catechol-O-methyltransferase (COMT): While direct studies on the inhibition of COMT by this compound are not readily available, research on related compounds suggests that the quinoline scaffold is of interest. COMT inhibitors are crucial in the treatment of Parkinson's disease as they prevent the methylation of L-DOPA. wikipedia.orgdrugbank.com The development of potent and selective COMT inhibitors often involves catechol-like structures. mdpi.comnih.gov

Acetylcholinesterase (AChE): Quinoline derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.netmdpi.comnih.govnih.govmdpi.com Molecular dynamics simulations on certain quinoline derivatives have been used to assess their potential as AChE inhibitors. researchgate.net Some functionalized quinolinones have shown promising non-competitive inhibition of human recombinant AChE (hrAChE). mdpi.com

Monoamine Oxidase B (MAO-B): The inhibition of MAO-B is another therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.gov While direct evidence for this compound is limited, isoquinolines, which are structurally related, have been studied as MAO-B inhibitors. nih.gov Certain quinazolinone derivatives, which share a bicyclic core with quinolines, have also been evaluated for their MAO inhibitory properties. researchgate.net Benzenesulfonamide compounds containing other heterocyclic rings have been identified as potent and isoform-specific inhibitors of MAO-B. mdpi.com

Cytochrome P450 (CYP450): The potential for drug-drug interactions through the inhibition of CYP450 enzymes is a critical aspect of drug development. nih.govnih.govresearchgate.net In silico and in vitro studies are used to predict the inhibitory effects of new chemical entities on various CYP isoforms. mdpi.com While specific data for this compound is not available, the evaluation of CYP450 inhibition is a standard step in the characterization of new quinoline-based drug candidates.

Plasmodium Lactate Dehydrogenase (pLDH): The antimalarial drug chloroquine (B1663885), a quinoline derivative, is known to interact with Plasmodium falciparum lactate dehydrogenase (pLDH). nih.govplos.orgnih.gov It acts as a competitive inhibitor by binding to the NADH cofactor binding site of the enzyme. nih.govresearchgate.net This interaction provides a basis for designing new quinoline-based antimalarials targeting pLDH. Docking studies are often used to select potential inhibitors of pLDH for further testing. plos.org

| Enzyme Target | Relevance | Findings for Related Quinoline Compounds |

| COMT | Parkinson's Disease | Dihydroisoquinolines show potent inhibition. nih.gov |

| AChE | Alzheimer's Disease | Quinolinones identified as potent, non-competitive inhibitors. mdpi.com |

| MAO-B | Parkinson's Disease | Isoquinolines and quinazolinones show inhibitory potential. nih.govresearchgate.net |

| CYP450 | Drug Metabolism | A standard evaluation for new drug candidates to predict interactions. nih.govmdpi.com |

| Plasmodium LDH | Malaria | Chloroquine acts as a competitive inhibitor. nih.govresearchgate.net |

Virtual Screening and Molecular Dynamics Analysis

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govcambridgemedchemconsulting.compensoft.net This method allows for the rapid assessment of large chemical libraries, saving time and resources compared to traditional high-throughput screening. nih.gov

Quinoline and its derivatives have been the subject of virtual screening campaigns to identify potential inhibitors for various targets. For instance, a library of quinoline-based drugs has been virtually screened against targets involved in SARS-CoV-2 viral entry and replication. nih.gov In another example, virtual screening of quinazoline derivatives, which are structurally similar to quinolines, was performed to find potential antitubercular agents. researchgate.net

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In the context of drug design, MD simulations can provide detailed information about the conformational changes of a protein-ligand complex over time, helping to assess its stability and the nature of the binding interactions. nih.govmdpi.com

MD simulations have been applied to study the complexes of quinoline derivatives with various protein targets. For example, simulations were performed on a complex of a quinoline derivative with the SARS-CoV-2 protease enzyme to evaluate its stability. nih.gov These simulations can reveal important details about hydrogen bonding, solvent accessible surface area, and binding free energy, which are crucial for understanding the inhibitory potential of a compound. nih.gov Similarly, MD simulations have been used to investigate the dynamic behavior of quinoline derivatives as potential acetylcholinesterase inhibitors. researchgate.net

| Computational Technique | Application in Quinoline Research | Key Findings |

| Virtual Screening | Identification of potential inhibitors for various targets from large compound libraries. | Quinoline-based compounds identified as potential inhibitors for SARS-CoV-2 targets and as antitubercular agents. nih.govresearchgate.net |

| Molecular Dynamics | Analysis of the stability and dynamics of protein-ligand complexes. | Revealed stable binding of quinoline derivatives to SARS-CoV-2 protease and provided insights into their interaction with acetylcholinesterase. nih.govresearchgate.net |

Biological Activities and Mechanisms of Action of 6 Chloroquinolin 4 Ol and Its Derivatives

Antimicrobial Properties

Derivatives of the chloroquinoline scaffold have demonstrated significant efficacy against a broad spectrum of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. This activity is attributed to various mechanisms, primarily involving the disruption of essential cellular processes.

Antibacterial Activity

A variety of derivatives based on the chloroquinoline structure have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were tested for their activity against several bacterial strains. nih.gov Among the 2-(6-chloroquinolin-4-yl)-1-alkoxypropan-2-ol compounds, derivative 8i (where R = Cl, R1 = CH3) showed good activity with a Minimum Inhibitory Concentration (MIC) of 24.9 µM. nih.gov Other derivatives in this series also displayed good activity against Staphylococcus albus. nih.gov

In another study, novel 7-chloroquinoline derivatives were screened against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. semanticscholar.orgresearchgate.net Compound 5 (2,7-dichloroquinoline-3-carbonitrile) was effective against S. aureus and P. aeruginosa with an inhibition zone of 11.00 ± 0.03 mm. semanticscholar.orgresearchgate.net Compounds 6 (2,7-dichloroquinoline-3-carboxamide) and 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) demonstrated good activity against E. coli with inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. semanticscholar.orgresearchgate.net

| Compound | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-(6-chloroquinolin-4-yl)-1-methoxypropan-2-ol (8i) | General Antibacterial | MIC | 24.9 µM | nih.gov |

| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus, P. aeruginosa | Zone of Inhibition | 11.00 ± 0.03 mm | semanticscholar.orgresearchgate.net |

| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | Zone of Inhibition | 11.00 ± 0.04 mm | semanticscholar.orgresearchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | Zone of Inhibition | 12.00 ± 0.00 mm | semanticscholar.orgresearchgate.net |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | S. pyogenes | Zone of Inhibition | 11.00 ± 0.02 mm | semanticscholar.orgresearchgate.net |

Antifungal Activity

The antifungal potential of chloroquinoline derivatives has been explored against various fungal pathogens. A study on 7-chloro-4-arylhydrazonequinolines tested their efficacy against eight oral fungi, including several Candida and Rhodutorula species. nih.govnih.govresearchgate.net Several of these compounds showed Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values comparable to the standard antifungal drug fluconazole. nih.govnih.gov Specifically, the hydrazone derivative 4a (R = 2-F) was highly active against Candida parapsilosis, with an MIC of 25 μg/mL and an MFC of 50 μg/mL. researchgate.net Another derivative, 4o , had an MIC against Rhodotorula glutinis that was comparable to fluconazole. researchgate.net

Additionally, 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were screened for antifungal activity against Candida albicans and Aspergillus niger. nih.gov Most of the synthesized compounds in this series exhibited moderate to good antifungal activity. nih.gov

| Compound | Fungal Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |

|---|---|---|---|---|

| Hydrazone 4a (R = 2-F) | Candida parapsilosis | 25 | 50 | researchgate.net |

| Hydrazone 4o | Rhodotorula glutinis | 32 | >200 | researchgate.net |

| Fluconazole (Standard) | Candida parapsilosis | 16 | 32 | researchgate.net |

| Fluconazole (Standard) | Rhodotorula glutinis | 32 | 64 | researchgate.net |

Antitubercular Activity against Mycobacterium tuberculosis

Derivatives of chloroquinoline have emerged as promising agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were evaluated for their activity against the H37Rv strain of M. tuberculosis. nih.gov Thirteen compounds from this series showed moderate to good antitubercular activity, with MICs ranging from 9.2 to 106.4 μM. nih.gov Notably, compounds 8a and 8h displayed activity comparable to the standard drug pyrazinamide. nih.gov

In another study, a series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated. researchgate.net Six of these compounds displayed significant activity against M. tuberculosis with MIC values of ≤6.25 µg/ml. researchgate.net Specifically, compounds 3f , 3i , and 3o exhibited a notable MIC of 2.5 µg/mL, which is comparable to first-line drugs like ethambutol (3.12 µg/mL). researchgate.net Cloxyquin (5-chloroquinolin-8-ol), another related compound, also showed good antituberculosis activity, with MICs for 150 clinical isolates ranging from 0.062 to 0.25 μg/ml. nih.gov

| Compound Series | Specific Compound(s) | MIC | Reference |

|---|---|---|---|

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ols | 8a, 8h | Comparable to Pyrazinamide | nih.gov |

| 7-chloro-4-quinolinylhydrazones | 3f, 3i, 3o | 2.5 µg/mL | researchgate.net |

| 7-chloro-4-quinolinylhydrazones | 8a, 8b, 8c, 8d, 14b, 18 | ≤6.25 µg/mL | researchgate.net |

Proposed Mechanisms of Action (e.g., DNA replication/transcription interference, enzyme inhibition)

The antimicrobial action of quinoline (B57606) derivatives, particularly fluoroquinolones, is well-established and primarily involves the inhibition of bacterial DNA synthesis. nih.gov These compounds target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov By binding to the enzyme-DNA complex, they stabilize DNA strand breaks created by these enzymes. nih.gov This action forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork, ultimately leading to cell death. nih.gov

Molecular docking studies on certain 7-chloroquinoline derivatives have supported this mechanism, showing good binding affinity against E. coli DNA gyrase B. semanticscholar.orgresearchgate.net The cytotoxicity of these compounds is thought to be a two-step process: first, the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form, and second, the generation of a double-strand break. nih.gov

An alternative mechanism has been proposed for a novel quinoline derivative, which was found to block lipopolysaccharide (LPS) transport by targeting the LptA protein in Gram-negative bacteria. nih.gov This disrupts the integrity of the outer membrane, leading to bacterial cell death. nih.gov

Anticancer and Antitumor Potential

Beyond their antimicrobial effects, derivatives of 6-Chloroquinolin-4-ol have shown significant promise as anticancer agents. Research has demonstrated their ability to inhibit the growth of various human cancer cell lines and induce programmed cell death.

Inhibition of Cell Proliferation and Induction of Apoptosis

Several studies have confirmed the ability of chloroquinoline derivatives to suppress cancer cell growth and trigger apoptosis. A series of novel 6-chloro-quinazolin derivatives were synthesized and tested against MGC-803 (human gastric carcinoma), Bcap-37 (human breast carcinoma), and PC3 (human prostate carcinoma) cell lines. nih.gov Most of the tested compounds showed good activity, with derivatives 5a and 5f being the most potent. nih.gov These compounds were found to induce apoptosis in MGC-803 and Bcap-37 cells. nih.gov At a concentration of 10 μM, compounds 5a and 5f induced apoptosis ratios of 31.7% and 21.9%, respectively, in MGC-803 cells after 24 hours of treatment. nih.gov

Similarly, a large series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against eight human cancer cell lines. nih.govul.ie The most active compounds demonstrated the ability to inhibit DNA and RNA synthesis and induce apoptosis. nih.govul.ie At higher concentrations, these derivatives caused an accumulation of cells in the G0/G1 phase of the cell cycle in the CCRF-CEM leukemia cell line. nih.govul.ie Furthermore, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives showed cytotoxic effects against human prostate LNCaP tumor cells, with IC50 values for the most active compounds ranging from 6.95 ± 1.62 to 7.93 ± 2.05 μg/mL. mdpi.com

| Compound | Cancer Cell Line | Activity | Result | Reference |

|---|---|---|---|---|

| 6-chloro-quinazolin derivative 5a | MGC-803 (Gastric) | Apoptosis Induction | 31.7% apoptosis ratio at 10 µM | nih.gov |

| 6-chloro-quinazolin derivative 5f | MGC-803 (Gastric) | Apoptosis Induction | 21.9% apoptosis ratio at 10 µM | nih.gov |

| [(7-Chloroquinolin-4-yl)amino]chalcone 19 | LNCaP (Prostate) | Cytotoxicity (IC50) | 6.95 ± 1.62 μg/mL | mdpi.com |

| [(7-Chloroquinolin-4-yl)amino]chalcone 17 | LNCaP (Prostate) | Cytotoxicity (IC50) | 7.11 ± 2.06 μg/mL | mdpi.com |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Cell Cycle Arrest | Accumulation in G0/G1 phase | nih.govul.ie |

Targeting Protein Kinases and Other Molecular Targets (e.g., VEGFR-2, PI3Kδ, Aurora kinases)

Derivatives of the quinoline scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. The inhibition of these kinases can disrupt tumor growth, angiogenesis, and metastasis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. nih.govmdpi.com Quinoline derivatives have been designed and synthesized to target and inhibit VEGFR-2. For instance, a series of quinoline-thiazolidine-4-one urea derivatives demonstrated potent VEGFR-2 inhibitory activity. nih.gov By blocking the signaling pathway of VEGFR-2, these compounds can effectively suppress tumor-induced angiogenesis.

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of the cell cycle, particularly during mitosis. mdpi.com Their overexpression is common in various cancers, making them an attractive target for cancer therapy. mdpi.com Novel quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora kinase A, demonstrating antiproliferative activity in non-small cell lung cancer cells, including those resistant to other targeted therapies. mdpi.com

The following table summarizes the inhibitory activity of selected quinoline derivatives against different protein kinases.

| Compound Class | Target Kinase | Observed Effect | Reference |

|---|---|---|---|

| Quinoline-thiazolidine-4-one urea derivatives | VEGFR-2 | Inhibition of kinase activity | nih.gov |

| Quinazolin-4(3H)-one derivatives | Aurora Kinase A | Antiproliferative activity in NSCLC cells | mdpi.com |

| 1,6-dihydropyrimidine derivatives | VEGFR-2 | Remarkable inhibitory activity with IC50 values of 386.4 nM and 198.7 nM for compounds 28 and 29 respectively. | nih.gov |

Disruption of Tubulin Assembly

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. nih.gov The disruption of tubulin assembly is a well-established mechanism for anticancer drugs.

Certain 4(1H)-quinolone derivatives have been identified as inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine-binding site on β-tubulin, which prevents the formation of microtubules. nih.gov This disruption of the microtubule network leads to mitotic arrest, where the cancer cells are unable to complete cell division, and subsequently triggers apoptosis (programmed cell death). nih.gov Notably, some of these quinolone derivatives have been shown to be effective against cancer cells that have developed resistance to other microtubule-targeting agents. nih.gov

The table below highlights the mechanism of action of quinolone derivatives on tubulin.

| Compound Class | Mechanism | Cellular Outcome | Reference |

|---|---|---|---|

| 4(1H)-quinolone derivatives | Binds to the colchicine-binding site of β-tubulin, inhibiting microtubule assembly. | Mitotic arrest and apoptosis. | nih.gov |

| Oxazepin-9-ol derivatives | Inhibits tubulin assembly with an IC50 value of 1 μM. | Arrests the cellular cycle in the G2/M phase. | researchgate.net |

Selective Cytotoxicity against Specific Cancer Cell Lines (e.g., HepG2, MCF-7, HCT 116, A549)

Derivatives of this compound have demonstrated selective cytotoxic effects against a range of human cancer cell lines. This selectivity indicates a potential for therapeutic application with a favorable window, minimizing damage to healthy cells.

Studies have shown that certain novel oxazepine derivatives, which are structurally related to quinolines, exhibit significant cytotoxicity at nanomolar or even sub-nanomolar concentrations against a panel of five human cancer cell lines: HCT116 (colon cancer), U87 (glioblastoma), A549 (lung cancer), MCF7 (breast cancer), and K562 (chronic myelogenous leukemia). researchgate.net Furthermore, some benzofuran derivatives have shown potent activity against A549 and HepG2 (liver cancer) cell lines. mdpi.com

The cytotoxic activity of these compounds is often evaluated by determining their IC50 value, which is the concentration of the compound that inhibits the growth of 50% of the cancer cells. The table below presents a summary of the cytotoxic activities of selected compounds against various cancer cell lines.

| Cancer Cell Line | Cell Type | Compound Class | Observed IC50 Values | Reference |

|---|---|---|---|---|

| HepG2 | Liver Cancer | Benzofuran derivative (Compound 8) | 3.8 ± 0.5 μM | mdpi.com |

| MCF-7 | Breast Cancer | Naproxen based 1,3,4-oxadiazole derivatives | 22.5 to 91.3 µM | researchgate.net |

| HCT 116 | Colon Cancer | Momordin Ic | Most active against this cell line in one study. | nih.gov |

| A549 | Lung Cancer | Benzofuran derivative (Compound 7) | 6.3 ± 2.5 μM | mdpi.com |

| A549 | Lung Cancer | Benzofuran derivative (Compound 8) | 3.5 ± 0.6 μM | mdpi.com |

| A549 | Lung Cancer | Ethanolic extract of Nepeta paulsenii Briq. | 62.82 µg/mL | nih.gov |

Antimalarial Activity

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. nih.govmalariaworld.org Derivatives of this compound have been investigated for their potential to combat malaria, particularly against drug-resistant strains of the Plasmodium parasite. mdpi.com

Interaction with Biological Targets (e.g., Dihydrofolate Reductase (DHFR), Plasmodium LDH)

The folate metabolic pathway is essential for the synthesis of nucleotides and amino acids necessary for the survival of the Plasmodium parasite. scirp.org Dihydrofolate reductase (DHFR) is a key enzyme in this pathway and a validated target for antimalarial drugs. scirp.orgnih.gov While some anticancer drugs that target human DHFR also show activity against the parasite's enzyme, their mechanism can be different, suggesting unique features in the malaria folate metabolism. nih.gov Studies on pyrimethamine derivatives, which also target DHFR, have provided insights into the specific interactions that can be exploited to design new inhibitors selective for the Plasmodium enzyme. malariaworld.org

Another potential target for quinoline-based antimalarials is Plasmodium falciparum lactate dehydrogenase (PfLDH). nih.gov While chloroquine itself does not directly inhibit the enzymatic activity of PfLDH, it has been shown to interact with the protein. nih.gov Interestingly, PfLDH is highly sensitive to inhibition by free heme, and chloroquine can protect the enzyme from this inhibition. nih.gov

Heme Crystallization Inhibition

During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite detoxifies the heme by converting it into an insoluble crystalline form called hemozoin. nih.govresearchgate.net The inhibition of this heme crystallization process is a primary mechanism of action for many quinoline-based antimalarials like chloroquine. nih.govnih.gov

These drugs are thought to cap the growing faces of the hemozoin crystal, preventing further heme sequestration and leading to a buildup of toxic free heme that kills the parasite. nih.gov The development of simple colorimetric assays to screen for inhibitors of heme crystallization has facilitated the discovery of new antimalarial compounds. researchgate.net Studies on novel chloroquine-derived compounds have shown that they can have enhanced inhibitory activity on β-hematin (synthetic hemozoin) formation compared to chloroquine itself. benthamdirect.com

Assessment of Parasitemia Levels and Survival Time in Vivo

In vivo studies in animal models, typically mice infected with Plasmodium berghei, are crucial for evaluating the efficacy of potential antimalarial drugs. nih.govnih.gov The primary endpoints in these studies are the reduction in parasitemia (the percentage of red blood cells infected with the parasite) and the increase in the mean survival time of the treated animals compared to an untreated control group. nih.govnih.gov

In a typical suppression test, infected mice are treated with the test compound, and blood smears are taken at specific time points to monitor the level of parasitemia. nih.govnih.gov The percentage of parasite growth suppression is calculated by comparing the average parasitemia in the treated group to that of the control group. nih.gov Compounds that cause a significant reduction in parasitemia and prolong the survival of the infected animals are considered promising candidates for further development. nih.gov For example, some 4(1H)-quinolones have been shown to be highly efficacious, achieving over 99% reduction in parasitemia after 6 days of treatment. nih.gov

The following table provides an overview of the parameters assessed in in vivo antimalarial studies.

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Parasitemia Levels | The percentage of red blood cells infected with the malaria parasite. | A direct measure of the drug's ability to clear the parasite from the bloodstream. | nih.govnih.gov |

| Survival Time | The average time that the infected and treated animals survive compared to the untreated control group. | Indicates the overall efficacy of the drug in controlling the infection and preventing mortality. | nih.govnih.gov |

| Parasite Growth Suppression (%) | The percentage reduction in parasitemia in the treated group compared to the control group. | Quantifies the effectiveness of the drug in inhibiting parasite replication. | nih.gov |

Compound Names

Other Biological Activities (e.g., Antiviral, Anti-inflammatory, Antioxidant, Neuroprotective)

Beyond the extensively studied applications, this compound and its derivatives have demonstrated a wide array of other biological activities. Researchers have explored their potential as antiviral, anti-inflammatory, antioxidant, and neuroprotective agents, revealing promising avenues for therapeutic development. These activities often stem from the versatile quinoline scaffold, which can be modified to interact with various biological targets.

Antiviral Activity

The quinoline nucleus is a key feature in many compounds with broad-spectrum antiviral properties. nih.gov Derivatives of this compound have been synthesized and evaluated against several viruses, showing significant inhibitory effects.

One area of investigation has been against the Hepatitis B virus (HBV). A series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and tested for their anti-HBV activities in vitro. Many of these compounds showed potent activity. For instance, a promising derivative, compound 44, demonstrated significant inhibition of hepatitis B surface antigen (HBsAg) secretion with an IC₅₀ of 0.010 mM and hepatitis B e antigen (HBeAg) secretion with an IC₅₀ of 0.026 mM. nih.gov It also inhibited the replication of HBV DNA with an IC₅₀ of 0.045 mM. nih.gov Preliminary studies into its mechanism suggest that it may enhance the transcript activity of HBV enhancers I and II. nih.gov

The versatility of the quinoline scaffold has been noted in its activity against a range of RNA and DNA viruses. nih.govnih.gov Chloroquine, a well-known quinoline derivative, has shown in vitro activity against viruses such as influenza, Dengue, Zika, and Ebola. nih.gov The antiviral mechanisms of quinoline derivatives can be multifaceted, including interfering with viral entry into host cells by affecting endosomal acidification. nih.govaccscience.com Other derivatives have been found to be potent against the Ebola virus (EBOV), with some showing high potency with IC₅₀ values as low as 0.29 μM. nih.gov

| Compound/Derivative | Virus | Assay/Model | Key Findings | Proposed Mechanism of Action | Citation |

|---|---|---|---|---|---|

| 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivative (Compound 44) | Hepatitis B Virus (HBV) | In vitro anti-HBV activity | Inhibited HBsAg secretion (IC₅₀ = 0.010 mM), HBeAg secretion (IC₅₀ = 0.026 mM), and HBV DNA replication (IC₅₀ = 0.045 mM). | Enhancement of HBV ENI and EN-II transcript activity. | nih.gov |

| Quinoline Derivatives | Ebola Virus (EBOV) | In vivo studies using Huh 7 cells | Fourteen compounds showed improved potency, with the most potent having an IC₅₀ of 0.29 μM. | Not specified. | nih.gov |

| 4-Aminoquinoline Derivatives | SARS-CoV-2 | Vero E6 and Calu-3 cell models | Potent antiviral activity with low cytotoxicity. | Potential inhibition of the main protease (Mpro). | accscience.com |

Anti-inflammatory Activity

Quinoline derivatives have been recognized for their anti-inflammatory potential, targeting various mediators of the inflammatory response. nih.govresearchgate.net The mechanisms often involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis during inflammation. nih.gov

For example, a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, demonstrated significant, dose-dependent anti-inflammatory effects in a xylene-induced ear edema test in mice. nih.gov Its activity was comparable to standard anti-inflammatory drugs like diclofenac and celecoxib. A docking study suggested that this derivative could strongly inhibit the COX-2 enzyme. nih.gov

Other studies have shown that chloroquinoline analogues can reduce the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. scispace.com This effect is partly attributed to their accumulation in lysosomes, which elevates the lysosomal pH and interferes with antigen processing and presentation by immune cells like macrophages. scispace.com This modulation of the innate immune system highlights a potential use for these compounds in managing chronic inflammatory conditions. scispace.com

| Compound/Derivative | Assay/Model | Key Findings | Proposed Mechanism of Action | Citation |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Xylene-induced ear edema in mice | High anti-inflammatory effect comparable to diclofenac and celecoxib. | Strong inhibition of the COX-2 enzyme. | nih.gov |

| Chloroquine and its analogues | In vitro and in vivo models | Reduced release of pro-inflammatory cytokines (TNFα, IL-1β, IL-6). | Accumulation in lysosomes, elevating pH and interfering with macrophage antigen processing. | scispace.com |

| Thiazole derivatives | Carrageenan-induced paw edema | Compound 5e showed 64.59% ± 1.49% inhibition at 5 hours. | Inhibition of COX-1, COX-2, and 5-LOX enzymes. | frontiersin.org |

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and compounds with radical-scavenging abilities are of significant therapeutic interest. nih.gov Several studies have demonstrated the antioxidant potential of quinoline derivatives.

In one study, the radical scavenging activity of novel 7-chloroquinoline derivatives was assessed using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay. Two compounds, 2,7-dichloroquinoline-3-carbonitrile (compound 5) and 2,7-dichloroquinoline-3-carboxamide (compound 6), displayed strong antioxidant activity with IC₅₀ values of 2.17 µg/mL and 0.31 µg/mL, respectively. Notably, the activity of compound 6 was superior to that of the standard antioxidant, ascorbic acid (IC₅₀ = 2.41 µg/mL). researchgate.net

The antioxidant properties are often predicted based on parameters like ionization potential and bond dissociation energies, which relate to the ability to donate a hydrogen atom or a single electron to neutralize free radicals. nih.gov Theoretical and computational studies have been used to design and screen large libraries of quinoline derivatives to identify candidates with promising antioxidant profiles. nih.govnih.gov These studies suggest that specific structural modifications on the quinoline ring can significantly enhance its antioxidant efficiency, making some derivatives more effective than reference compounds like Trolox. nih.gov

| Compound/Derivative | Assay/Model | Key Findings | Proposed Mechanism of Action | Citation |

|---|---|---|---|---|

| 2,7-dichloroquinoline-3-carboxamide | DPPH radical scavenging assay | Strong antioxidant activity (IC₅₀ = 0.31 µg/mL), superior to ascorbic acid (IC₅₀ = 2.41 µg/mL). | Radical scavenging. | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile | DPPH radical scavenging assay | Good antioxidant activity (IC₅₀ = 2.17 µg/mL). | Radical scavenging. | researchgate.net |

| Designed Quinoline Derivatives | Theoretical prediction (ionization potential, bond dissociation energies) | Promising antioxidants found to be more efficient than Trolox. | Hydrogen atom transfer and single electron transfer. | nih.gov |

Neuroprotective Activity

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry for developing agents against neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov Derivatives have been designed to act as multifunctional agents targeting various aspects of neurodegeneration. nih.gov

One therapeutic strategy for Alzheimer's disease involves modulating the metabolism of the amyloid precursor protein (APP) to reduce the production of toxic amyloid-beta (Aβ) peptides. nih.gov Piperazine-containing compounds derived from the structure of chloroquine were shown to redirect APP metabolism, leading to a decrease in Aβ peptide release. nih.gov These compounds act as lysosomotropic agents, inhibiting lysosome-related Aβ production. nih.gov

In the context of Parkinson's disease, chloroquine has been shown to offer neuroprotection in a mouse model by modulating autophagy and neuroinflammation. nih.gov Treatment with chloroquine preserved dopamine levels, inhibited the death of dopaminergic cells, and reduced oxidative stress. It also lowered the expression of inflammatory cytokines in the brain. nih.gov Furthermore, computational studies have identified quinoline derivatives that are expected to act as inhibitors of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase type B (MAO-B). nih.govnih.gov

| Compound/Derivative | Disease Model/Target | Key Findings | Proposed Mechanism of Action | Citation |

|---|---|---|---|---|

| Piperazine-containing chloroquine derivatives | Alzheimer's Disease (APP metabolism) | Decreased Aβ peptide release and increased stability of APP-CTFs. | Lysosomotropic activity inhibiting lysosome-related Aβ production. | nih.gov |

| Chloroquine | Parkinson's Disease (MPTP-induced mouse model) | Preserved dopamine levels, reduced dopaminergic cell death, oxidative stress, and neuroinflammation. | Modulation of neuronal autophagy and cerebral inflammation. | nih.gov |

| Designed Quinoline Derivatives | Alzheimer's & Parkinson's Disease (Enzyme inhibition) | Predicted to act as inhibitors of AChE and MAO-B. | Inhibition of key enzymes involved in neurotransmitter degradation. | nih.govnih.gov |

Analytical and Characterization Methods in Research

Spectroscopic Techniques

Spectroscopy is a fundamental tool in the characterization of 6-chloroquinolin-4-ol, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. While extensive experimental data for this compound is not widely published, theoretical predictions and data from analogous structures provide a basis for its characterization.

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the aromatic protons on the quinoline (B57606) ring system would exhibit characteristic chemical shifts and coupling patterns. The proton on the hydroxyl group (-OH) would appear as a singlet, and its chemical shift could vary depending on the solvent and concentration. In the tautomeric keto form, the N-H proton would also give rise to a distinct signal.

¹³C NMR (Carbon-13 NMR) reveals the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbon in the keto tautomer would appear at a significantly downfield chemical shift, typically in the range of 170-180 ppm.

2D NMR Techniques (HSQC, DEPT-135) provide more detailed structural information by correlating different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals that are directly bonded. This helps in definitively assigning which proton is attached to which carbon atom.

Distortionless Enhancement by Polarization Transfer (DEPT-135) is used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (those with no attached protons) are not observed. For this compound, this technique would help to distinguish the CH groups in the aromatic rings. msu.edu

A comprehensive analysis combining these NMR techniques would be essential to fully elucidate and confirm the structure of this compound and its tautomeric forms.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various bonds.